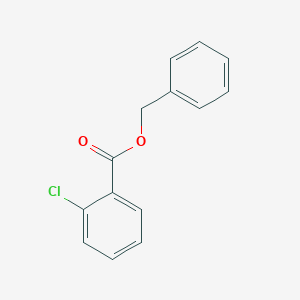
Benzyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-chlorobenzoate is an organic compound that is commonly used in scientific research. It is a white crystalline substance that is soluble in organic solvents such as ethanol and acetone. Benzyl 2-chlorobenzoate is used in various applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Mecanismo De Acción
The mechanism of action of Benzyl 2-chlorobenzoate is not well understood. However, it is believed to act as an acylating agent, which means that it can add an acyl group to a molecule. This property makes it useful in organic synthesis, where it can be used to introduce an acyl group into a molecule.
Biochemical and Physiological Effects
Benzyl 2-chlorobenzoate does not have any known biochemical or physiological effects. However, it is important to note that the compound has not been extensively studied in this regard, and further research is needed to fully understand its effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzyl 2-chlorobenzoate in lab experiments is its ability to act as an acylating agent, which makes it useful in organic synthesis. Additionally, Benzyl 2-chlorobenzoate is relatively inexpensive and readily available, making it a popular choice for many researchers.
One of the limitations of using Benzyl 2-chlorobenzoate in lab experiments is that it can be hazardous if not handled properly. The compound is flammable and can cause skin and eye irritation. Additionally, it can react violently with water and other reactive chemicals, making it important to handle with care.
Direcciones Futuras
There are many future directions for research on Benzyl 2-chlorobenzoate. One area of research could focus on understanding the mechanism of action of the compound, which is not well understood. Additionally, further research could explore the potential biochemical and physiological effects of the compound on living organisms. Finally, future research could focus on the development of new synthetic methods for Benzyl 2-chlorobenzoate and its derivatives, which could have important applications in various fields of science.
Métodos De Síntesis
The synthesis of Benzyl 2-chlorobenzoate can be achieved through various methods. One of the most commonly used methods is the Friedel-Crafts acylation of benzyl chloride with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction results in the formation of Benzyl 2-chlorobenzoate and hydrogen chloride gas. Another method involves the reaction of benzyl alcohol with 2-chlorobenzoic acid using a dehydrating agent such as thionyl chloride. The reaction results in the formation of Benzyl 2-chlorobenzoate and water.
Aplicaciones Científicas De Investigación
Benzyl 2-chlorobenzoate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis to prepare other organic compounds. Benzyl 2-chlorobenzoate is also used as a starting material for the synthesis of other compounds such as benzodiazepines, which are used as sedatives and anxiolytics. Additionally, Benzyl 2-chlorobenzoate is used in the preparation of liquid crystals, which have applications in electronic displays.
Propiedades
Número CAS |
7579-40-0 |
|---|---|
Nombre del producto |
Benzyl 2-chlorobenzoate |
Fórmula molecular |
C14H11ClO2 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
benzyl 2-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
IJIVXOPMPSQRSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl |
Otros números CAS |
7579-40-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



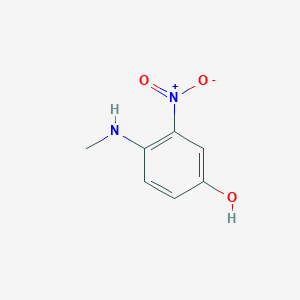
![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
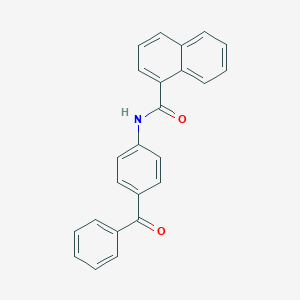
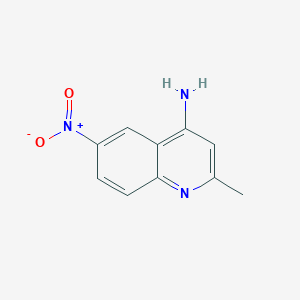
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
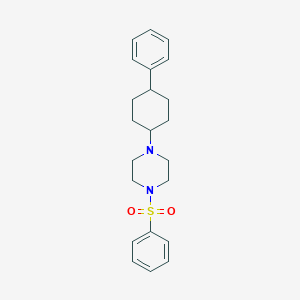
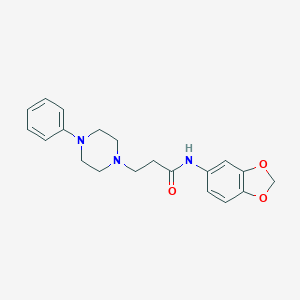
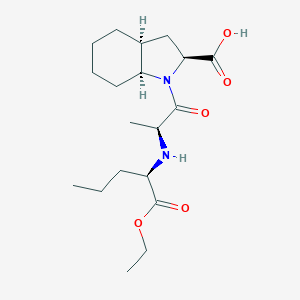
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)